molecular formula C16H16FN3O3 B2854865 N1-(2-(4-fluorophenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide CAS No. 1210915-37-9

N1-(2-(4-fluorophenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide

Cat. No.: B2854865
CAS No.: 1210915-37-9
M. Wt: 317.32
InChI Key: SZGHZZNSKVMTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-Fluorophenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is an oxalamide derivative characterized by a fluorophenoxyethyl group linked to one nitrogen of the oxalamide core and a 6-methylpyridin-2-yl group attached to the other nitrogen.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-N'-(6-methylpyridin-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c1-11-3-2-4-14(19-11)20-16(22)15(21)18-9-10-23-13-7-5-12(17)6-8-13/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGHZZNSKVMTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide typically involves the following steps:

    Formation of the Fluorophenoxyethyl Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate ethylating agent under basic conditions to form 2-(4-fluorophenoxy)ethyl bromide.

    Coupling with 6-Methylpyridin-2-ylamine: The intermediate is then reacted with 6-methylpyridin-2-ylamine in the presence of a base to form the desired oxalamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N1-(2-(4-fluorophenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound’s interactions with biological macromolecules are of interest for understanding its potential therapeutic effects.

Mechanism of Action

The mechanism by which N1-(2-(4-fluorophenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse biological and industrial applications. Below is a detailed comparison of N1-(2-(4-fluorophenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide with structurally related analogs:

Structural Modifications and Functional Groups

Compound Name Substituent Modifications Key Features References
Target Compound : this compound - N1 : 4-Fluorophenoxyethyl
- N2 : 6-methylpyridin-2-yl
Enhanced metabolic stability due to fluorine; pyridine methyl group may improve binding affinity. Inferred from analogs
S336 : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide - N1 : 2,4-Dimethoxybenzyl
- N2 : Pyridin-2-ylethyl
Potent umami agonist; approved as a flavoring agent (FEMA 4233). Methoxy groups enhance solubility and flavor potency.
GMC-4 : N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide - N1 : Isoindolin-1,3-dione
- N2 : 4-Fluorophenyl
Fluorophenyl group improves antimicrobial activity; cyclic imide enhances rigidity.
Compound 18 : N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide - N1 : 2-Fluorophenyl
- N2 : 4-Methoxyphenethyl
Moderate CYP inhibition (52% at 10 µM); methoxy group influences metabolic pathways.
Regorafenib Analog (1c) : N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide - N1 : Chloro-trifluoromethylphenyl
- N2 : Fluorophenyl-pyridine carboxamide
Anticancer activity; trifluoromethyl group enhances lipophilicity and target binding.

Pharmacokinetic and Metabolic Profiles

  • Metabolic Stability : Fluorinated analogs (e.g., the target compound and GMC-4) are less prone to oxidative metabolism compared to methoxy-substituted compounds like S336 .
  • 16.099) have a NOEL (No Observed Effect Level) of 100 mg/kg bw/day, providing a safety margin >500 million for flavoring applications.

Biological Activity

N1-(2-(4-fluorophenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity, drawing on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H20FN3O3
  • Molecular Weight : 345.37 g/mol

The compound features a fluorophenoxy group and a pyridine moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxalamide Backbone : The oxalamide structure is synthesized from oxalic acid derivatives and amines.
  • Introduction of Substituents : The 4-fluorophenoxy group is introduced via nucleophilic substitution reactions, while the 6-methylpyridine is appended through coupling reactions.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer metabolism, particularly those associated with glycolysis and metabolic pathways in tumor cells.
  • Receptor Interaction : Its structural components suggest possible binding affinities to certain receptors that regulate cell growth and proliferation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study evaluating related oxalamides reported IC50 values indicating effective growth inhibition in various cancer cell lines, including breast cancer (MCF-7 and T47D) and leukemic (K562) cells .
  • Fluorinated derivatives often enhance cytotoxic effects due to their increased lipophilicity and ability to penetrate cellular membranes more effectively .

Case Studies

Several studies have reported on the biological activity of oxalamides and their derivatives:

  • Antitumor Activity : In vitro assays demonstrated that oxalamides can inhibit cell viability in cancer cell lines with IC50 values ranging from 1.42 to 2.92 μM .
    CompoundCell LineIC50 (μM)
    5aT47D1.42
    15aT47D1.92
    18bT47D2.92
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to target enzymes, inhibiting their activity and leading to reduced cell proliferation under hypoxic conditions common in tumors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.